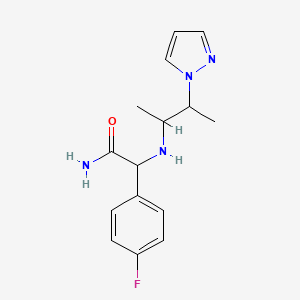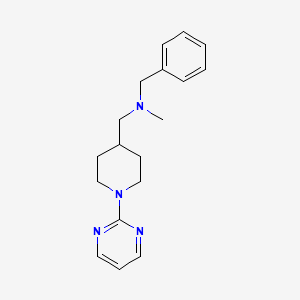
1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide is a chemical compound that belongs to the class of quinoline derivatives. It has gained attention in scientific research due to its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide involves its ability to inhibit various enzymes and signaling pathways involved in disease progression. For example, it has been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription, leading to cell death in cancer cells. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain, leading to improved cognitive function in Alzheimer's disease.
Biochemical and Physiological Effects:
1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species and inflammatory cytokines, leading to reduced oxidative stress and inflammation. It has also been shown to increase the levels of antioxidants such as glutathione, leading to improved cellular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various disease models. However, its bioavailability and toxicity need to be further studied to determine its suitability for clinical use.
Direcciones Futuras
There are several future directions for research on 1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide. One direction is to study its potential as a therapeutic agent for other diseases such as diabetes and cardiovascular disease. Another direction is to optimize its synthesis method to improve its bioavailability and reduce its toxicity. Additionally, further studies are needed to determine its mechanism of action and identify potential drug targets.
Métodos De Síntesis
The synthesis of 1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide involves the reaction of 2-aminobenzophenone with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride and ammonium acetate to obtain the final product.
Aplicaciones Científicas De Investigación
1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide has shown potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In Alzheimer's disease and Parkinson's disease, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c15-14(17)11-8-10-4-1-2-5-12(10)16(9-11)21(18,19)13-6-3-7-20-13/h1-7,11H,8-9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPAVCUQTFBMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Phenyloxane-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B7573703.png)


![1-Ethyl-3-[1-[(5-methylpyrazin-2-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7573718.png)
![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7573722.png)
![6-[[4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7573735.png)
![2-[[1-(2-Methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide](/img/structure/B7573741.png)
![2-ethoxy-N-ethyl-N-[4-(trifluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7573749.png)
![2-[(2-Amino-2-oxoethyl)-(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B7573756.png)

![3-(3-Chlorophenyl)-5-[6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-azaspiro[2.5]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B7573776.png)
![1-[2-(3-Bromo-4-fluorophenyl)ethyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7573780.png)
![1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol](/img/structure/B7573782.png)
![2-[(2-Bromo-5-fluorophenyl)methyl]-1-cyclopropylguanidine;hydroiodide](/img/structure/B7573789.png)